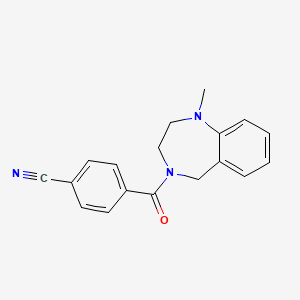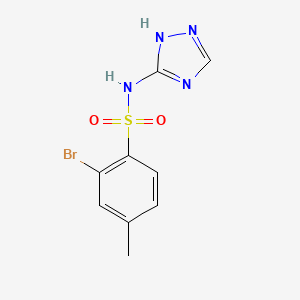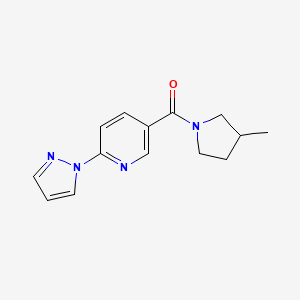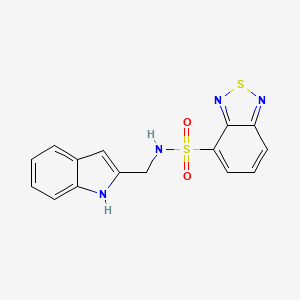![molecular formula C13H13F4NOS B7573029 [4-Fluoro-3-(trifluoromethyl)phenyl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B7573029.png)
[4-Fluoro-3-(trifluoromethyl)phenyl]-(1,4-thiazepan-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-Fluoro-3-(trifluoromethyl)phenyl]-(1,4-thiazepan-4-yl)methanone (FTM) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. FTM is a thiazepane derivative that possesses unique structural features, making it an attractive target for drug discovery and development.
作用機序
The exact mechanism of action of [4-Fluoro-3-(trifluoromethyl)phenyl]-(1,4-thiazepan-4-yl)methanone is not fully understood. However, it is believed to exert its pharmacological effects by modulating the levels of neurotransmitters in the brain. This compound has been shown to increase the levels of dopamine, serotonin, and norepinephrine in certain brain regions, which may contribute to its anxiolytic and antidepressant effects. This compound has also been shown to inhibit the activity of monoamine oxidase A and B, which may lead to increased levels of neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal models. It has been reported to exhibit anticonvulsant activity by reducing the frequency and duration of seizures. This compound has also been shown to produce anxiolytic and antidepressant effects by reducing anxiety-like and depressive-like behaviors in animal models. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
[4-Fluoro-3-(trifluoromethyl)phenyl]-(1,4-thiazepan-4-yl)methanone possesses several advantages as a research tool. It is relatively easy to synthesize and has been extensively characterized in terms of its pharmacological properties. This compound also exhibits a broad range of pharmacological effects, making it a versatile compound for studying various neurobiological processes. However, there are several limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and its effects may vary depending on the animal model used. Additionally, this compound may have limited solubility in certain solvents, which can make it difficult to administer in certain experimental paradigms.
将来の方向性
There are several future directions for research on [4-Fluoro-3-(trifluoromethyl)phenyl]-(1,4-thiazepan-4-yl)methanone. One potential avenue of investigation is the development of new derivatives of this compound with improved pharmacological properties. Another area of research is the elucidation of the exact mechanism of action of this compound, which could help to identify new drug targets for the treatment of neurological disorders. Additionally, this compound could be used as a lead compound for the development of new drugs for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
合成法
[4-Fluoro-3-(trifluoromethyl)phenyl]-(1,4-thiazepan-4-yl)methanone can be synthesized via a multistep process starting from commercially available starting materials. The synthesis method involves the reaction of 4-fluoro-3-(trifluoromethyl) benzaldehyde with thiosemicarbazide in the presence of a catalyst to yield the corresponding thiosemicarbazone. The thiosemicarbazone is then treated with sodium hydroxide to form the thiazepane ring, followed by acylation with acetic anhydride to obtain the final product, this compound.
科学的研究の応用
[4-Fluoro-3-(trifluoromethyl)phenyl]-(1,4-thiazepan-4-yl)methanone has been extensively studied for its potential applications in medicinal chemistry and neuroscience. It has been reported to exhibit anticonvulsant, anxiolytic, and antidepressant activities in animal models. This compound has also been shown to possess potent inhibitory activity against monoamine oxidase A and B, which are enzymes involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. Additionally, this compound has been investigated for its potential use as a lead compound for the development of new drugs for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
[4-fluoro-3-(trifluoromethyl)phenyl]-(1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F4NOS/c14-11-3-2-9(8-10(11)13(15,16)17)12(19)18-4-1-6-20-7-5-18/h2-3,8H,1,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJKVUUUDXLPLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1)C(=O)C2=CC(=C(C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F4NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7572948.png)
![3-(1,3-Dioxolan-2-yl)-1-[(3-fluorophenyl)methyl]piperidine](/img/structure/B7572954.png)
![1-(5-Methyl-1,2-oxazol-3-yl)-3-[6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-yl]urea](/img/structure/B7572962.png)

![3-(2-fluorophenyl)-N-[1-(2-oxo-1,3-dihydrobenzimidazol-5-yl)ethyl]butanamide](/img/structure/B7572972.png)
![[4-(4-Ethoxypyrimidin-2-yl)piperazin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7572978.png)
![N-[2-methyl-2-(2-methylphenyl)propyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7572986.png)
![7-[(2-fluorophenyl)methyl]-3-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B7572992.png)


![1-[1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]-3-(4-fluorophenyl)urea](/img/structure/B7573011.png)
![2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide](/img/structure/B7573015.png)
![5-[1-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]ethyl]-3-ethyl-1,2,4-oxadiazole](/img/structure/B7573044.png)